Beta-Amyloid (1-39)
Description
Historical Context of Beta-Amyloid (1-39) Identification and Significance in Neuropathological Research
The journey to understanding Beta-Amyloid (Aβ) began with the observation of plaques in the brain's grey matter by Paul Blocq and Gheorghe Marinescu in 1892. wikipedia.org These structures were later termed "senile plaques" by Teofil Simchowicz in 1911. wikipedia.org A significant breakthrough occurred in 1984 and 1985 with the identification of Aβ as the primary protein component of these plaques, shifting the focus of Alzheimer's disease research towards a molecular target. wikipedia.orgnih.gov
Initially, research primarily centered on the two most abundant isoforms, Aβ(1-40) and Aβ(1-42). However, further investigation revealed a variety of Aβ peptides. Among these, Beta-Amyloid (1-39) was identified as a notable, albeit less abundant, species. nih.gov Vascular amyloid deposits, a common feature in Alzheimer's disease, were found to be predominantly composed of Aβ(1-39) and Aβ(1-40). jci.org This discovery highlighted the differential distribution of Aβ isoforms within the brain and pointed to the specific significance of Aβ(1-39) in the context of cerebrovascular pathology in neurodegenerative diseases.
Overview of Beta-Amyloid (1-39) as a Research Target in Neurodegenerative Disease Models
Beta-Amyloid (1-39) serves as a critical research tool in the study of neurodegenerative diseases, particularly Alzheimer's. The amyloid cascade hypothesis posits that the overproduction or decreased clearance of Aβ peptides is a central and initiating event in the disease's pathogenesis. scientificarchives.comfrontiersin.org This has established Aβ peptides, including Aβ(1-39), as key targets for therapeutic development and for understanding the molecular mechanisms of disease. frontiersin.orgmdpi.com
In preclinical research, transgenic mouse models that express human amyloid precursor protein (APP) are widely used. nih.gov These models develop age-dependent Aβ plaques and are instrumental in studying the effects of different Aβ isoforms. Analysis of these models has identified the presence of Aβ(1-39) alongside other variants, allowing researchers to investigate its specific contribution to amyloid pathology. nih.gov Furthermore, in vitro studies using synthetic Aβ peptides, including Aβ(1-39), are employed to examine their aggregation properties, toxicity, and interaction with other molecules. These experimental models are crucial for dissecting the complex cellular and molecular events that lead to neurodegeneration.
Comparative Analysis of Beta-Amyloid (1-39) with Other Amyloid-Beta Peptide Isoforms (e.g., Aβ(1-40), Aβ(1-42)) in Research Paradigms
The various isoforms of amyloid-beta, primarily differing in their C-terminal length, exhibit distinct biochemical and biophysical properties that influence their role in Alzheimer's disease pathology. pnas.orgwikipedia.org While Aβ(1-40) is the most abundant soluble form, Aβ(1-42) is considered more neurotoxic and has a higher propensity to aggregate, playing a dominant role in the formation of parenchymal plaques. pnas.orgwikipedia.org
Beta-Amyloid (1-39) presents a unique profile in comparison. Research indicates that Aβ(1-39) is a major component of vascular amyloid deposits, along with Aβ(1-40). jci.org This suggests a differential pathological role for Aβ(1-39) in cerebral amyloid angiopathy, a condition characterized by Aβ deposition in the walls of cerebral blood vessels.
The aggregation behavior of these isoforms also differs significantly. Studies have shown that Aβ(1-42) aggregates much more rapidly than Aβ(1-40). pnas.org The aggregation properties of Aβ(1-39) are less aggressive than Aβ(1-42), which may contribute to its preferential deposition in the vasculature rather than the brain parenchyma. The table below summarizes key comparative aspects of these Aβ isoforms in a research context.
| Feature | Beta-Amyloid (1-39) | Beta-Amyloid (1-40) | Beta-Amyloid (1-42) |
| Primary Location | Vascular amyloid deposits jci.org | Soluble form in CSF and plasma, also in vascular and parenchymal plaques jci.orgwikipedia.org | Predominantly in parenchymal plaques pnas.orgwikipedia.org |
| Relative Abundance | Less abundant than Aβ(1-40) and Aβ(1-42) | Most abundant isoform wikipedia.org | Less abundant than Aβ(1-40) but a major component of plaques pnas.org |
| Aggregation Propensity | Less prone to aggregation than Aβ(1-42) | Less prone to aggregation than Aβ(1-42) pnas.org | Highest propensity to aggregate pnas.orgwikipedia.org |
| Neurotoxicity | Considered less neurotoxic than Aβ(1-42) | Considered less neurotoxic than Aβ(1-42) pnas.org | Considered the most neurotoxic species pnas.org |
| Role in Research Models | Used to study cerebral amyloid angiopathy and its contribution to neurodegeneration. nih.gov | Used as a primary Aβ species in various in vitro and in vivo models. nih.govwikipedia.org | A key target in Alzheimer's research due to its central role in plaque formation and toxicity. pnas.orgfrontiersin.org |
This comparative analysis underscores the importance of studying individual Aβ isoforms like Beta-Amyloid (1-39) to gain a comprehensive understanding of the multifaceted nature of amyloid pathology in neurodegenerative diseases.
Properties
Molecular Weight |
4230.7 |
|---|---|
sequence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGV |
Origin of Product |
United States |
Biogenesis and Metabolism of Beta Amyloid 1 39
Proteolytic Processing Pathways Generating Beta-Amyloid (1-39)
Beta-amyloid (1-39) is a peptide fragment derived from the sequential proteolytic cleavage of the amyloid precursor protein (APP), a transmembrane protein with various isoforms. frontiersin.orgwikipedia.orgwikipedia.org The generation of Aβ peptides is a normal metabolic process. pnas.org
The formation of Aβ peptides is governed by the activity of three enzymes known as secretases. wikipedia.orgnih.gov
Amyloidogenic Pathway: This pathway leads to the production of various Aβ isoforms. It begins when beta-secretase (BACE1) cleaves the amyloid precursor protein (APP) at the N-terminus of the Aβ domain. frontiersin.orgcell-stress.com This action generates a soluble sAPPβ fragment and a membrane-bound C-terminal fragment called C99. cell-stress.comnih.gov Subsequently, the gamma-secretase complex, which includes presenilin, cleaves the C99 fragment within the transmembrane domain. nih.govnih.govwikipedia.org This final cleavage is imprecise and can occur at multiple sites, resulting in Aβ peptides of varying lengths, from 37 to 43 amino acids, including Aβ(1-39). wikipedia.orgcell-stress.comwikipedia.org While Aβ(1-40) is the most common isoform, Aβ(1-39) is also produced through this process and is a predominant component of vascular amyloid. nih.govjci.org
Non-Amyloidogenic Pathway: In this alternative pathway, alpha-secretase cleaves APP within the Aβ sequence. nih.govoatext.com This cleavage event prevents the formation of the full Aβ peptide, instead producing a soluble sAPPα fragment and a membrane-anchored C-terminal fragment (CTFα). nih.govoatext.com Subsequent cleavage of CTFα by gamma-secretase generates a shorter, non-amyloidogenic p3 fragment. nih.gov
| Enzyme | Role in Aβ(1-39) Production | Cleavage Product(s) |
| Alpha-Secretase | Prevents Aβ(1-39) production by cleaving within the Aβ domain. | sAPPα, CTFα |
| Beta-Secretase | Initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. | sAPPβ, C99 |
| Gamma-Secretase | Completes the amyloidogenic pathway by cleaving the C99 fragment at various positions, including position 39, to release Aβ(1-39). | Aβ peptides (including Aβ1-39), APP Intracellular Domain (AICD) |
The balance between the amyloidogenic and non-amyloidogenic pathways directly influences the amount of Aβ(1-39) produced. Increased activity of alpha-secretase relative to beta-secretase shifts APP processing towards the non-amyloidogenic route, thereby reducing the yield of all Aβ peptides, including Aβ(1-39). oatext.com Conversely, factors that favor the amyloidogenic pathway, such as increased BACE1 activity, can lead to higher production of Aβ peptides. nih.gov Mutations in the APP gene or in the presenilin genes (components of gamma-secretase) can alter the cleavage site preference of gamma-secretase, affecting the ratio of different Aβ isoforms produced. wikipedia.orgelifesciences.org
Role of Amyloid Precursor Protein (APP) Cleavage by Alpha-, Beta-, and Gamma-Secretases in Beta-Amyloid (1-39) Production
Clearance Mechanisms of Beta-Amyloid (1-39) in Biological Systems
The removal of Aβ peptides from the brain is crucial for preventing their accumulation and is accomplished through several complementary mechanisms. biomolther.orgnih.gov Deficiencies in these clearance systems are increasingly recognized as a key factor in the buildup of Aβ. portlandpress.com
Several proteases are capable of degrading Aβ peptides in the brain. portlandpress.com Two of the most significant are:
Neprilysin (NEP): A zinc metalloendopeptidase that is a major Aβ-degrading enzyme. portlandpress.com
Insulin-Degrading Enzyme (IDE): This enzyme degrades multiple small proteins, including insulin (B600854) and Aβ peptides. portlandpress.compnas.org Studies have shown that IDE is a primary regulator of Aβ levels. pnas.org Inhibition of IDE in human neurons leads to an increase in Aβ deposition, highlighting its critical role in Aβ clearance. portlandpress.com
| Protease | Function in Aβ Clearance |
| Neprilysin (NEP) | A key enzyme involved in the proteolytic degradation of Aβ peptides. portlandpress.comoup.com |
| Insulin-Degrading Enzyme (IDE) | Degrades both insulin and Aβ, playing a major role in regulating Aβ levels in the brain. portlandpress.compnas.org |
The transport of Aβ across the blood-brain barrier (BBB) is a major clearance route. jci.orgfrontiersin.org This process is mediated by specific receptors:
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): LRP1 is a primary efflux transporter for Aβ at the BBB, moving it from the brain into the circulation for peripheral clearance. biomolther.orgfrontiersin.orgmdpi.com It is expressed on the brain-facing (abluminal) side of endothelial cells and also on astrocytes, where it facilitates Aβ uptake and degradation. biomolther.orgjneurosci.org The efficiency of LRP1-mediated clearance can be isoform-specific, with Aβ(1-40) being cleared more rapidly than Aβ(1-42). biomolther.orgnih.gov
Receptor for Advanced Glycation End Products (RAGE): In contrast to LRP1, RAGE is an influx receptor that transports Aβ from the circulation into the brain. frontiersin.orgnih.gov This can contribute to Aβ accumulation within the brain. nih.govnih.gov
Apolipoprotein E (APOE): APOE is a lipid-transport protein that plays a significant role in Aβ clearance. nih.gov It binds to Aβ and facilitates its removal through various pathways, including receptor-mediated endocytosis via LRP1. nih.govfrontiersin.org The different isoforms of APOE (APOE2, APOE3, and APOE4) have varying efficiencies in mediating Aβ clearance, with APOE4 being less effective than APOE2 and APOE3, which may contribute to increased Aβ accumulation. nih.govnih.govmdpi.com
In addition to enzymatic degradation and transport across the BBB, other mechanisms contribute to Aβ removal:
Glymphatic System: This recently discovered system facilitates the clearance of interstitial solutes, including Aβ, from the brain parenchyma. explorationpub.comnih.gov It involves the flow of cerebrospinal fluid (CSF) along perivascular spaces, exchanging with interstitial fluid and washing away waste products like Aβ. explorationpub.comnih.gov This clearance is significantly more active during sleep. nih.gov Studies in mice have shown that fluorescently tagged Aβ is rapidly cleared along this paravenous efflux route. explorationpub.comnih.gov
Glial Phagocytosis: Microglia, the resident immune cells of the central nervous system, and astrocytes can internalize and degrade Aβ through phagocytosis. biomolther.orgnih.govfrontiersin.org Microglia can take up both soluble and fibrillar forms of Aβ. nih.gov This process involves a receptor complex on the microglial surface that includes CD36, α6β1 integrin, and CD47. nih.govnih.gov While microglia are capable of clearing Aβ, their effectiveness can be limited in pathological conditions. nih.govnih.gov
Structural Dynamics and Aggregation Propensities of Beta Amyloid 1 39
Conformational States of Monomeric Beta-Amyloid (1-39)
In aqueous solution, the monomeric form of Beta-Amyloid (1-39) is intrinsically disordered, predominantly adopting random-coil and soluble conformations. researchgate.netnih.gov Molecular dynamics simulations indicate that at room temperature, the Aβ(1-39) monomer shows a significant population of random-coil structures with some helical content, but a notable absence of the β-sheet structures that characterize aggregated forms. researchgate.netnih.gov This lack of inherent β-structure in the monomeric state suggests that the transition to β-sheet content is a direct consequence of the oligomerization and aggregation processes. nih.gov
Computational studies comparing Aβ(1-39) to its longer counterparts, Aβ(1-40) and Aβ(1-42), have shown that Aβ(1-39) monomers primarily adopt random coil and helical conformations. researchgate.net This contrasts with Aβ(1-40) and Aβ(1-42), which exhibit a greater propensity for conformations containing significant β-structure even in their monomeric state. researchgate.net The conformational landscape of the Aβ monomer is crucial as it represents the initial state from which all subsequent aggregation events originate. researchgate.net While generally described as a random coil, the Aβ monomer can populate a range of conformations, including α-helical and β-sheet structures, depending on the environment. pnas.org
Oligomerization and Fibrillization Pathways of Beta-Amyloid (1-39)
The aggregation of Aβ peptides is a multi-step process that begins with soluble monomers and proceeds through various intermediate oligomeric species to form insoluble fibrils. biomolther.orgnih.gov This pathway involves a conformational change from the monomer's typically random-coil or helical state to a β-sheet-rich structure, which is the hallmark of amyloid aggregates. pnas.orgnih.gov
The formation of amyloid fibrils follows a nucleation-dependent polymerization model. mdpi.com This process is characterized by a lag phase, during which initial aggregate "nuclei" are formed, followed by a more rapid elongation (or growth) phase where monomers are added to the ends of existing fibrils. mdpi.combmbreports.org
Elongation: This phase involves the addition of monomers to the ends of the pre-formed nuclei or growing fibrils. bmbreports.orgpnas.org A steeper slope in the kinetic curve of aggregation signifies a faster elongation rate. biorxiv.org
While specific kinetic rate constants for Aβ(1-39) are less commonly reported than for Aβ(1-40) and Aβ(1-42), the general principles apply. For comparison, kinetic analysis of Aβ(1-42) shows significantly faster rates for both primary nucleation and elongation compared to Aβ(1-40), highlighting how C-terminal residues influence aggregation propensity. bmbreports.org The aggregation process is often accelerated by secondary nucleation, where the surface of existing fibrils catalyzes the formation of new nuclei. bmbreports.orgpnas.org
Between the monomeric state and the final fibrillar form, Aβ peptides assemble into a variety of soluble, metastable intermediate species known as oligomers. mdpi.comnih.gov These oligomers are polymorphic in size and shape and are considered key players in amyloid-related pathologies. mdpi.comwikipedia.org
Soluble Aβ oligomers can range from small assemblies like dimers and trimers to much larger, high molecular weight structures. nih.govbeilstein-journals.org They are characterized by their solubility and a lack of the cross-β structure found in mature fibrils. mdpi.com Techniques used to characterize these species include:
Atomic Force Microscopy (AFM): This imaging technique allows for the visualization of the size and shape of oligomers, which can appear as small, globular aggregates. nih.govwikipedia.org
Size Exclusion Chromatography (SEC): Used to separate oligomers based on their size. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information, revealing that some soluble oligomers possess a mixed parallel and antiparallel β-sheet structure, which differs from the exclusively parallel β-sheets found in fibrils. nih.gov
Studies have shown that Aβ oligomerization can follow different pathways, leading to either toxic oligomers that proceed to form fibrils ("on-pathway") or non-toxic amorphous aggregates ("off-pathway"). elifesciences.org
Fibril polymorphism is influenced by the conditions under which aggregation occurs, such as temperature, pH, and agitation. acs.orgmdpi.com The structural variations can include:
Differences in Fibril Morphology: Variations in width, twist, and periodicity can be observed using techniques like transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM). portlandpress.comacs.org
For Aβ peptides in general, fibrils are characterized by a cross-β structure, where β-strands run perpendicular to the fibril axis. pnas.orgpnas.org While many mature Aβ fibrils exhibit an in-register parallel β-sheet organization, some polymorphs and intermediate species can contain antiparallel arrangements. nih.govpnas.orgfrontiersin.org
Characterization of Soluble Oligomeric Species of Beta-Amyloid (1-39)
Factors Influencing Beta-Amyloid (1-39) Aggregation
The aggregation of Aβ peptides is a sensitive process influenced by a multitude of intrinsic and extrinsic factors. elifesciences.org These factors can modulate the kinetics of aggregation, the stability of intermediates, and the final structure of the fibrils. researchgate.netpnas.org
Environmental conditions play a critical role in modulating the assembly of Aβ peptides.
Influence of pH: The pH of the solution significantly affects the charge state of the ionizable amino acid residues in the Aβ peptide, such as histidine, aspartic acid, and glutamic acid. These changes in charge alter electrostatic interactions, which in turn influence the peptide's conformation and aggregation propensity. researchgate.netpnas.org
Acidic pH levels (approaching the isoelectric point of Aβ, which is around 5.5) generally accelerate the aggregation process. researchgate.netresearchgate.net This is because the reduction in net charge minimizes electrostatic repulsion between peptides, favoring intermolecular contact and aggregation. researchgate.net
Studies on Aβ peptides have shown that aggregation rates are often maximal in a pH range of 5 to 6. researchgate.net At very low pH (1-4), a helical conformation is more favored, while random coil structures are more prevalent above pH 8. researchgate.net
The morphology of the resulting aggregates can also be pH-dependent. For instance, at lower pH, some Aβ peptides form rod-shaped aggregates. researchgate.net
Interactive Data Table: pH Effect on Aβ Aggregation Propensity
Note: This table represents general trends observed for Aβ peptides. researchgate.net
Influence of Ionic Strength: The ionic strength of the solution, determined by the concentration of salts like sodium chloride (NaCl), also modulates Aβ aggregation, primarily by screening electrostatic charges.
Increasing ionic strength generally promotes Aβ fibrillation. nih.gov The addition of salt ions shields the repulsive charges on the peptide surface, which facilitates the association of monomers and accelerates aggregation kinetics. researchgate.netnih.gov
However, the effect can be complex. Some studies have noted that higher salt concentrations can increase the lag time of aggregation, potentially by favoring the formation of different, more compact fibril structures. researchgate.net
Computational studies on Aβ peptides have shown that increasing ionic strength can destabilize secondary structural elements like α-helices and increase atomic fluctuations in the hydrophobic core of the peptide, potentially promoting aggregation-prone conformations. plos.orgproquest.com
Interactive Data Table: Ionic Strength Effect on Aβ Aggregation
Note: This table represents general trends observed for Aβ peptides. researchgate.netnih.gov
Role of Post-Translational Modifications on Beta-Amyloid (1-39) Aggregation Kinetics
Post-translational modifications (PTMs) are crucial in modulating the pathological aggregation of beta-amyloid (Aβ) peptides. These modifications can alter the peptide's physicochemical properties, such as its charge, structure, and hydrophobicity, thereby influencing its aggregation kinetics. While much of the research has focused on Aβ(1-40) and Aβ(1-42), the findings are relevant to Aβ(1-39) as many PTMs occur in the N-terminal region common to these isoforms. frontiersin.orgnih.gov PTMs are thought to play a significant role in sporadic cases of Alzheimer's disease. frontiersin.orgnih.gov
Several types of PTMs have been identified in amyloid plaques, including isomerization, phosphorylation, and pyroglutamation. acs.orgnih.gov These modifications can significantly impact the propensity of Aβ to aggregate, its resistance to degradation, and its neurotoxicity. nih.gov
Isomerization:
One of the most common PTMs is the isomerization of aspartic acid residues, particularly at position 7 (isoD7). frontiersin.org This non-enzymatic modification results in a structural change in the peptide backbone. diva-portal.org In vitro studies have suggested that this isomerization can lead to an increased propensity to form β-sheets, enhanced insolubility, and greater resistance to enzymatic degradation. frontiersin.org The presence of isoD7 has been found to increase the aggregation tendencies of Aβ. frontiersin.org In fact, isoaspartate at position 7 is a predominant form found in parenchymal plaque cores. frontiersin.org
Phosphorylation:
Phosphorylation, another key PTM, has been observed at serine residue 8 (pS8). This modification is particularly associated with the symptomatic pathology of late-onset sporadic Alzheimer's disease. frontiersin.orgnih.gov Research indicates that phosphorylation at Ser8 can increase the rate of nucleation-dependent fibrillation. frontiersin.orgnih.gov The resulting pS8-Aβ fibrils exhibit a distinct morphology. frontiersin.orgnih.govmdpi.com Specifically, Ser8-phosphorylated Aβ monomers have been shown to have a higher aggregation rate, and the aggregates formed demonstrate increased mechanical and proteolytic stability. mdpi.com
The table below summarizes the effects of these key post-translational modifications on the aggregation kinetics of Beta-Amyloid.
| Post-Translational Modification | Site | Effect on Aggregation Kinetics | Research Findings |
| Isomerization | Aspartate-7 (isoD7) | Accelerates aggregation | Increases propensity to form β-sheets, enhances insolubility, and confers resistance to enzymatic degradation. frontiersin.org |
| Phosphorylation | Serine-8 (pS8) | Accelerates aggregation | Increases nucleation-dependent fibrillation and results in aggregates with higher mechanical and proteolytic stability. frontiersin.orgnih.govmdpi.com |
Effects of Co-factors and Molecular Chaperones on Beta-Amyloid (1-39) Fibril Formation
The fibrillization of Beta-Amyloid (1-39) is a complex process that can be significantly influenced by the presence of various co-factors and molecular chaperones in the cellular environment. frontiersin.orgnih.gov These molecules can either promote or inhibit the aggregation cascade at different stages, including nucleation, elongation, and secondary nucleation. rsc.org
Co-factors:
A variety of molecules have been identified as co-factors that modulate Aβ aggregation. These include metal ions and lipids.
Metal Ions: Metal ion dyshomeostasis is a known factor in Alzheimer's disease, with elevated concentrations of metal ions like copper (Cu²⁺) and zinc (Zn²⁺) found in amyloid plaques. nih.govnih.gov These metal ions can directly interact with the N-terminal region of the Aβ peptide and alter its aggregation pathway. acs.orgnih.gov The effect of metal ions is often concentration-dependent. At low concentrations, they can inhibit fibril formation, while at higher concentrations, they may promote the formation of amorphous aggregates. acs.org For instance, Cu²⁺ ions have been shown to accelerate Aβ fibril formation, whereas Zn²⁺ ions can inhibit it. nih.gov Metal ions can also increase the stability of Aβ oligomers. rsc.org
Lipids: Lipids, particularly those found in cell membranes, play a crucial role in Aβ aggregation. Lipid rafts, which are cholesterol-rich microdomains within the membrane, are considered platforms for Aβ aggregation. frontiersin.orgresearchgate.net Increased cholesterol levels in membranes can enhance Aβ aggregation, potentially through a surface-catalyzed nucleation process. frontiersin.orgbiorxiv.org The interaction with lipid membranes can induce conformational changes in Aβ, making it more prone to aggregation. frontiersin.org
The table below details the effects of various co-factors on Aβ fibril formation.
| Co-factor | Effect on Fibril Formation | Mechanism of Action |
| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Modulates (can inhibit or promote) | Directly binds to the N-terminal of Aβ, altering its conformation and aggregation pathway. acs.orgnih.gov Effect is concentration-dependent. acs.org |
| Cholesterol | Promotes | Facilitates Aβ aggregation on the surface of lipid membranes, acting as a catalyst for nucleation. frontiersin.orgbiorxiv.org |
| Lipid Rafts | Promotes | Act as platforms that concentrate Aβ peptides, thereby facilitating their aggregation. frontiersin.orgresearchgate.net |
Molecular Chaperones:
Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their misfolding and aggregation. nih.gov Several families of chaperones, including heat shock proteins (HSPs), have been shown to interact with Aβ and modulate its fibril formation.
Heat Shock Proteins (HSPs): Various HSPs, such as Hsp70, Hsp90, and small HSPs (sHSPs) like HspB1 (also known as Hsp27) and αB-crystallin (HspB5), have been implicated in controlling Aβ aggregation. mdpi.comfrontiersin.org Hsp70 can inhibit the formation of Aβ oligomers. frontiersin.org HspB1 and αB-crystallin can bind to Aβ and inhibit its fibril formation. mdpi.com αB-crystallin, for instance, can prevent the growth of Aβ fibrils by binding to fibril nuclei. nih.gov
Other Chaperones: Clusterin (Apolipoprotein J) is an extracellular chaperone that has been found to inhibit Aβ fibril elongation by binding to different aggregation states of the peptide. rsc.org The BRICHOS domain, a chaperone domain found in several proteins, has been shown to potently inhibit Aβ42 neurotoxicity and suppress fibril formation by targeting secondary nucleation. biorxiv.orgmdpi.com
The following table summarizes the effects of key molecular chaperones on Aβ fibril formation.
| Molecular Chaperone | Family | Effect on Fibril Formation | Mechanism of Action |
| Hsp70 | Heat Shock Protein | Inhibits | Inhibits the formation of Aβ oligomers. frontiersin.org |
| HspB1 (Hsp27) | Small Heat Shock Protein | Inhibits | Binds to Aβ, preventing its aggregation. mdpi.com |
| αB-crystallin (HspB5) | Small Heat Shock Protein | Inhibits | Prevents fibril growth by interacting with the fibril nucleus. nih.gov |
| Clusterin (Apolipoprotein J) | Extracellular Chaperone | Inhibits | Prevents fibril-end elongation by binding to various Aβ aggregate species. rsc.org |
| BRICHOS domain | Chaperone Domain | Inhibits | Specifically inhibits secondary nucleation, a key step in the generation of toxic oligomers. biorxiv.orgmdpi.com |
Molecular and Cellular Pathomechanisms Mediated by Beta Amyloid 1 39
Neurotoxicity of Beta-Amyloid (1-39) Oligomers and Fibrils
The neurotoxicity of beta-amyloid peptides is a cornerstone of Alzheimer's disease pathology. Both soluble oligomeric and insoluble fibrillar forms of Aβ are implicated in neuronal damage, though soluble oligomers are increasingly considered the primary neurotoxic species. frontiersin.orgpnas.org These aggregates initiate a cascade of events leading to synaptic failure, neuronal loss, and cognitive decline. portlandpress.com The Aβ(1-39) peptide, like other Aβ variants, participates in these toxic processes.
Mechanisms of Synaptic Dysfunction Induced by Beta-Amyloid (1-39)
Synaptic dysfunction is an early and critical feature of Alzheimer's disease, and Aβ(1-39) contributes to this pathology. nih.gov Aβ oligomers are known to disrupt synaptic plasticity, the cellular mechanism underlying learning and memory. portlandpress.comnih.gov
One of the primary ways Aβ peptides, including by extension Aβ(1-39), impair synaptic function is by disrupting long-term potentiation (LTP), a form of synaptic plasticity that strengthens connections between neurons. nih.govnih.gov Studies have shown that soluble Aβ oligomers can potently inhibit LTP in the hippocampus, a brain region crucial for memory. portlandpress.comnih.gov This inhibition is thought to be a key factor in the early cognitive deficits seen in Alzheimer's disease. portlandpress.com Conversely, Aβ can enhance long-term depression (LTD), a process that weakens synaptic connections. nih.gov
Induction of Neuronal Apoptosis and Necrosis by Beta-Amyloid (1-39)
Beyond disrupting synaptic function, Aβ(1-39) is implicated in the outright death of neurons through processes of apoptosis (programmed cell death) and necrosis (cell injury leading to premature death). Fibrillar Aβ peptides are major components of the senile plaques found in the brains of individuals with Alzheimer's disease and are known to cause neuronal apoptosis in laboratory settings. oup.com
Aβ-induced apoptosis involves the activation of a cascade of enzymes called caspases. spandidos-publications.comechelon-inc.com Research has shown that Aβ can lead to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. oup.com The activation of caspase-3 is a key step, as it is responsible for many of the nuclear changes associated with apoptosis. oup.com However, some studies suggest that Aβ-induced neuronal death can also occur through caspase-independent pathways. oup.com
The pro-apoptotic protein Bax is also involved in Aβ-induced neuronal death. oup.com Aβ can upregulate the expression of Bax while altering the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. oup.com This shift in the balance between pro- and anti-apoptotic proteins favors the initiation of the apoptotic cascade, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. oup.com Furthermore, the c-Jun N-terminal kinase (JNK) pathway has been identified as a critical mediator of Aβ-induced neuronal death, leading to the expression of the death-inducing Fas ligand. nih.gov
Beta-Amyloid (1-39) and Cellular Organelle Dysfunction
The neurotoxic effects of Aβ(1-39) extend to the disruption of essential cellular organelles, leading to a cascade of cellular dysfunction that contributes to neuronal demise.
Mitochondrial Impairment by Beta-Amyloid (1-39)
Mitochondria, the powerhouses of the cell, are a key target of Aβ toxicity. frontiersin.org Mitochondrial dysfunction is an early and prominent feature of Alzheimer's disease. nih.govnih.gov Aβ peptides can accumulate within mitochondria, directly interfering with their function. nih.govplos.org
This impairment manifests in several ways. Aβ can disrupt the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS), which cause significant oxidative stress. nih.govfrontiersin.org Aβ has been shown to interact with mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), exacerbating mitochondrial and neuronal damage. frontiersin.orgportlandpress.com Furthermore, Aβ can alter mitochondrial dynamics, leading to increased mitochondrial fission and fragmentation, which are signs of mitochondrial distress. frontiersin.org This disruption of mitochondrial form and function ultimately contributes to synaptic damage and neuronal cell death. nih.gov
Table 1: Effects of Beta-Amyloid on Mitochondrial Function
| Mitochondrial Parameter | Effect of Beta-Amyloid | Reference |
|---|---|---|
| Electron Transport Chain | Disruption | nih.gov |
| ATP Production | Decreased | nih.gov |
| Reactive Oxygen Species (ROS) | Increased | nih.govfrontiersin.org |
| Mitochondrial Dynamics | Increased Fission/Fragmentation | frontiersin.org |
Endoplasmic Reticulum Stress Induced by Beta-Amyloid (1-39)
The endoplasmic reticulum (ER) is crucial for protein folding and calcium homeostasis. The accumulation of misfolded proteins, such as Aβ, within the ER can trigger a state known as ER stress. mdpi.comacs.org This, in turn, activates the unfolded protein response (UPR), a cellular mechanism designed to restore ER function. acs.orgplos.org
However, chronic ER stress, as can be induced by persistent Aβ accumulation, can overwhelm the UPR's protective capacity. mdpi.com When the UPR is unable to resolve the stress, it can switch from a pro-survival to a pro-apoptotic response, leading to cell death. mdpi.complos.org Aβ-induced ER stress can interfere with protein folding and calcium homeostasis within the ER. mdpi.com This chronic stress contributes to neuronal dysfunction and death, key features of Alzheimer's disease. mdpi.com Studies have shown that Aβ treatment can trigger the UPR in neuronal cell lines, indicating a direct link between Aβ and ER stress. plos.org Furthermore, ER stress has been shown to enhance the activity of γ-secretase, an enzyme involved in Aβ production, potentially creating a vicious cycle of Aβ generation and ER stress. mdpi.com
Lysosomal and Autophagic Pathway Perturbations by Beta-Amyloid (1-39)
The autophagy-lysosomal pathway is the cell's primary system for degrading and recycling damaged organelles and protein aggregates. Dysfunction in this pathway is a key feature of Alzheimer's disease. nih.govijbs.com
Aβ can impair the autophagy-lysosomal pathway at multiple steps. frontiersin.org Evidence suggests that Aβ can accumulate within lysosomes, impairing their function and leading to lysosomal membrane permeabilization, which can trigger apoptosis. frontiersin.org The acidification of lysosomes, which is crucial for the activity of degradative enzymes, can also be impaired. ijbs.com
Table 2: Key Proteins and Pathways Affected by Beta-Amyloid (1-39)
| Affected Component | Role in Pathology | Reference |
|---|---|---|
| NMDA/AMPA Receptors | Disruption of synaptic plasticity (LTP/LTD) | nih.gov |
| Caspase-3, -8, -9 | Activation leads to apoptosis | oup.comoup.com |
| Bax/Bcl-2 | Imbalance promotes apoptosis | oup.com |
| JNK Pathway | Mediates Aβ-induced neuronal death | nih.gov |
| ABAD | Interaction with Aβ in mitochondria exacerbates dysfunction | frontiersin.orgportlandpress.com |
| Unfolded Protein Response (UPR) | Chronic activation by Aβ leads to ER stress and apoptosis | mdpi.complos.org |
Modulation of Intracellular Signaling Pathways by Beta-Amyloid (1-39)
Beta-amyloid (1-39) (Aβ(1-39)) is a specific variant of the amyloid-beta peptide, and while much of the research has historically focused on the longer, more aggregation-prone forms like Aβ(1-40) and Aβ(1-42), the impact of various Aβ fragments on intracellular signaling is a critical area of investigation in Alzheimer's disease (AD) pathology. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a primary event that triggers a cascade of downstream pathological processes. frontiersin.org These processes include the dysregulation of kinase and phosphatase activities, leading to the hyperphosphorylation of tau protein, and the disruption of calcium homeostasis, ultimately resulting in synaptic dysfunction and neuronal cell death. frontiersin.orgnih.govaging-us.com
Calcium Homeostasis Dysregulation by Beta-Amyloid (1-39)
The disruption of intracellular calcium (Ca2+) homeostasis is a significant early event in the pathogenesis of Alzheimer's disease. Aβ peptides, including variants like Aβ(1-39), contribute to this dysregulation through several proposed mechanisms. One primary mechanism is the formation of ion-permeable pores or "amyloid channels" in neuronal membranes. researchgate.net This allows for an unregulated influx of Ca2+ from the extracellular space into the cytoplasm, leading to elevated intracellular calcium levels. researchgate.net
Aggregated forms of Aβ can induce oxidative stress, which in turn can impair the function of membrane-bound ion-motive ATPases responsible for maintaining calcium gradients. This impairment further contributes to the rise in basal intracellular Ca2+ levels. Research has shown that Aβ can trigger Ca2+ release from intracellular stores like the endoplasmic reticulum (ER) through interactions with inositol (B14025) 1,4,5-triphosphate (IP3) receptors and ryanodine (B192298) receptors (RyRs). plos.orgfrontiersin.org This release from internal stores can then trigger a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE) pathways. frontiersin.orgmdpi.com
The consequences of this disrupted calcium homeostasis are profound, contributing to synaptic dysfunction, excitotoxicity, and the activation of apoptotic pathways leading to neuronal death. plos.org
Kinase and Phosphatase Activity Alterations by Beta-Amyloid (1-39)
Aβ peptides are known to modulate the activity of various kinases and phosphatases, which are crucial for normal cellular function and signaling. frontiersin.orgmdpi.com An imbalance in the activities of these enzymes is a key factor in the hyperphosphorylation of the tau protein, a hallmark of AD. frontiersin.orgaging-us.com
Research suggests that Aβ can influence the activity of several kinases implicated in tau phosphorylation, such as glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). mdpi.com For instance, intracellular Aβ has been shown to inhibit insulin-induced Akt phosphorylation, a key upstream regulator of GSK-3β. molbiolcell.org This inhibition occurs through the disruption of the interaction between Akt and its activating kinase, PDK. molbiolcell.org
Furthermore, the activity of protein phosphatase 2A (PP2A), a major phosphatase responsible for dephosphorylating tau, is often reduced in AD brains. jpionline.org Aβ may indirectly lead to decreased PP2A activity, further tipping the balance towards hyperphosphorylation. jpionline.org This altered kinase and phosphatase activity not only contributes to the formation of neurofibrillary tangles but also impacts other signaling pathways crucial for neuronal survival and plasticity. aging-us.com
Role of Beta-Amyloid (1-39) in Neuroinflammation
Neuroinflammation is a critical component of AD pathology, characterized by the activation of glial cells—microglia and astrocytes—in response to Aβ deposition. frontiersin.orgfrontiersin.org While the inflammatory response is initially intended to be protective by clearing Aβ, chronic activation becomes detrimental, contributing to neurodegeneration. frontiersin.orgamegroups.org
Microglial Activation and Pro-inflammatory Cytokine Release by Beta-Amyloid (1-39)
Microglia, the resident immune cells of the central nervous system, are activated by Aβ aggregates. ijbs.comnih.gov This activation is mediated through various pattern recognition receptors on the microglial surface, such as Toll-like receptors (TLRs) and scavenger receptors like CD36. mdpi.com The interaction between Aβ and these receptors triggers intracellular signaling cascades, prominently involving the nuclear factor-kappa B (NF-κB) pathway. mdpi.commdpi.com
Activated microglia undergo a phenotypic switch, releasing a plethora of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ijbs.commdpi.com This sustained release of inflammatory mediators creates a neurotoxic environment, contributing to synaptic damage, neuronal loss, and the exacerbation of other AD pathologies. nih.govmdpi.com Some studies indicate that high molecular weight Aβ oligomers are particularly potent in inducing this inflammatory response from microglia. nih.gov
Astrocyte Reactivity and Beta-Amyloid (1-39) Clearance Deficits
Astrocytes, another type of glial cell, also play a dual role in AD. In response to Aβ, astrocytes become reactive, a state known as astrogliosis, characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP). plos.orgroyalsocietypublishing.org Reactive astrocytes surround amyloid plaques and can be induced by pro-inflammatory cytokines released from microglia. royalsocietypublishing.org
Aβ can directly activate astrocytes, for instance, through the Receptor for Advanced Glycation Endproducts (RAGE), leading to a pro-inflammatory response via the NF-κB pathway. frontiersin.org While astrocytes are capable of internalizing and degrading Aβ, their function can become impaired in the context of chronic inflammation and Aβ overload. plos.orgmdpi.com For example, Aβ oligomers have been shown to decrease the expression of glutamate (B1630785) transporters in astrocytes, leading to excitotoxicity. frontiersin.org This impaired clearance capacity contributes to the net accumulation of Aβ in the brain, perpetuating the pathological cascade. mdpi.com
Interactions of Beta Amyloid 1 39 with Biological Systems
Interactions with Membranes and Lipids
The interaction between Beta-Amyloid (Aβ) peptides and neuronal membranes is a crucial event in the development of Alzheimer's disease. These interactions can lead to membrane disruption and are influenced by the lipid composition of the membrane.
A prominent hypothesis in Alzheimer's disease research is the "ion channel hypothesis," which posits that Aβ peptides can form pores in neuronal membranes, leading to unregulated ion flow and subsequent cellular dysfunction. wikipedia.orgresearchgate.net Soluble, non-fibrillar oligomers of Aβ are thought to be the primary species responsible for forming these membrane ion channels, which allow for an unregulated influx of ions like calcium into neurons. wikipedia.orgresearchgate.net This disruption of calcium homeostasis is a key factor in excitotoxic neurodegeneration. researchgate.net
While much of the research has focused on the more amyloidogenic Aβ (1-42), Aβ (1-40), and by extension the shorter Aβ (1-39), have also been shown to form cation-selective channels. nih.gov Studies have demonstrated that Aβ peptides can insert into lipid bilayers and form channels that are permeable to various cations, including Ca2+. researchgate.net The formation of these channels disrupts the integrity of the cell membrane, leading to increased permeability. researchgate.netbiorxiv.org Even at low nanomolar concentrations, which are physiologically relevant, Aβ (1-40) can form small oligomeric species within the membrane, suggesting a potential mechanism for the origin of these pore-forming structures. nih.gov The formation of these channels is considered a key toxic event, leading to the dissipation of proton gradients in organelles like lysosomes and contributing to cellular death. biorxiv.org
Table 1: Research Findings on Beta-Amyloid (1-39) and Membrane Permeabilization
| Finding | Description | Supporting Evidence |
|---|---|---|
| Ion Channel Formation | Beta-Amyloid peptides, including the 1-39 isoform, can form aberrant ion channels in cellular membranes. researchgate.net | Studies have shown that Aβ peptides can incorporate into lipid bilayers and form cation-selective channels. nih.govresearchgate.net |
| Disruption of Calcium Homeostasis | The formation of these ion channels leads to an unregulated influx of calcium ions into neurons. researchgate.net | This influx contributes to excitotoxic neurodegeneration. researchgate.net |
| Membrane Permeabilization | The insertion of Aβ oligomers into the membrane disrupts its integrity and increases its permeability. biorxiv.orgacs.org | This has been observed in both model membranes and cellular systems. nih.govbiorxiv.org |
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. nih.gov These domains play a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP) and the subsequent aggregation of Aβ peptides. nih.govucsd.edu
The production of Aβ itself is closely linked to lipid rafts, as the enzymes responsible for cleaving APP, namely β-secretase (BACE1) and γ-secretase, are localized within these domains. nih.govucsd.edu The lipid environment of these rafts, particularly the presence of cholesterol and gangliosides like GM1, promotes the aggregation of Aβ monomers into toxic oligomers. researchgate.netmdpi.com The ganglioside GM1 has been identified as a critical lipid molecule that can induce specific conformational changes in Aβ, leading to enhanced aggregation and neurotoxicity. mdpi.comfrontiersin.org An increase in GM1 in the lipid rafts of Alzheimer's brains is considered an early event that accelerates the formation of Aβ plaques. frontiersin.org The interaction between Aβ and the lipid raft components can lead to the formation of seed-like structures that accelerate the aggregation process. researchgate.net
Table 2: Role of Lipid Rafts in Beta-Amyloid (1-39) Aggregation
| Component | Role in Aggregation | Mechanism |
|---|---|---|
| Cholesterol | Promotes the generation and aggregation of Aβ. researchgate.net | Increased cholesterol in the plasma membrane augments Aβ generation. researchgate.net |
| Ganglioside GM1 | Acts as a seed for Aβ aggregation. frontiersin.org | Induces conformational changes in Aβ that favor the formation of toxic oligomers. mdpi.com |
| Sphingolipids | Contribute to the formation of platforms for Aβ aggregation. researchgate.net | Are key components of lipid rafts where Aβ processing and aggregation occur. nih.gov |
Membrane Permeabilization and Ion Channel Formation by Beta-Amyloid (1-39)
Protein-Protein Interactions of Beta-Amyloid (1-39)
Beta-Amyloid (1-39) does not act in isolation; its pathological effects are often mediated through interactions with a variety of other proteins, including cell surface receptors and cytoskeletal components.
Aβ oligomers can bind to several cell-surface proteins, which then transduce their toxic signals into the neuron. Among the most studied of these receptors are the cellular prion protein (PrPC), the receptor for advanced glycation endproducts (RAGE), and the influence of apolipoprotein E (APOE).
Cellular Prion Protein (PrPC): PrPC has been identified as a high-affinity receptor for Aβ oligomers. nih.govmdpi.com The binding of Aβ oligomers to PrPC can trigger a signaling cascade that leads to synaptic dysfunction. mdpi.com This interaction can activate intracellular kinases like Fyn, leading to downstream effects on other receptors and contributing to neurotoxicity. mdpi.com
Receptor for Advanced Glycation Endproducts (RAGE): RAGE is another cell-surface receptor that binds to Aβ. nih.gov This interaction is implicated in neuronal stress and inflammation. The binding of Aβ to RAGE on endothelial cells can also contribute to the vascular pathology seen in Alzheimer's disease. nih.gov
Apolipoprotein E (APOE): APOE is a major lipid carrier in the brain and plays a significant role in Aβ clearance and aggregation. nih.gov Different isoforms of APOE have varying effects, with the APOE4 isoform being a major genetic risk factor for late-onset Alzheimer's disease. nih.gov APOE can bind directly to Aβ and influence its clearance from the brain, with APOE4 being less efficient at this process. nih.gov
Table 3: Key Protein Interactions of Beta-Amyloid (1-39)
| Protein | Interaction with Beta-Amyloid (1-39) | Functional Consequence |
|---|---|---|
| PrPC | High-affinity binding of Aβ oligomers. nih.govmdpi.com | Mediates synaptic toxicity and activates intracellular signaling cascades. mdpi.com |
| RAGE | Binds to Aβ, mediating inflammatory responses. nih.gov | Contributes to neuronal stress and vascular pathology. nih.gov |
| APOE | Influences Aβ clearance and aggregation. nih.gov | The APOE4 isoform is associated with impaired Aβ clearance and increased risk of Alzheimer's. nih.gov |
A central aspect of Alzheimer's disease pathology is the interplay between Aβ and the microtubule-associated protein tau. ijbs.com While Aβ forms extracellular plaques, tau forms intracellular neurofibrillary tangles (NFTs). mdpi.com There is significant evidence that Aβ can drive tau pathology. nih.gov
Aβ can initiate a cascade that leads to the hyperphosphorylation of tau. ijbs.comnih.gov This hyperphosphorylated tau detaches from microtubules, disrupting the neuronal cytoskeleton and leading to impaired axonal transport. nih.govfrontiersin.org The detached tau can then aggregate into the paired helical filaments that form NFTs. mdpi.com Several kinases, such as GSK-3β and CDK5, are implicated in this Aβ-induced tau phosphorylation. ijbs.comnih.gov The presence of tau appears to be necessary for Aβ-mediated neurotoxicity, as reducing tau levels can ameliorate some of the cognitive deficits induced by Aβ in animal models. nih.gov
Beta-Amyloid can act as a neuromodulator, affecting the function of various neurotransmitter systems even before the formation of plaques and significant neurodegeneration. plos.org This can lead to an imbalance between excitatory and inhibitory signaling in the brain. frontiersin.org
Glutamatergic System: Aβ has been shown to disrupt glutamatergic neurotransmission. e3s-conferences.org It can increase glutamate (B1630785) availability by inhibiting its reuptake and can also directly affect the function of glutamate receptors like the NMDA receptor. mdpi.comcam.ac.uk This can lead to excitotoxicity, a process where excessive stimulation of glutamate receptors causes neuronal damage. e3s-conferences.org
Cholinergic System: The cholinergic system, which is crucial for learning and memory, is also affected by Aβ. Studies have shown that Aβ can inhibit the release of acetylcholine (B1216132) and affect the function of nicotinic acetylcholine receptors. plos.org
GABAergic System: Aβ can also have complex effects on the inhibitory GABAergic system. While some studies suggest that Aβ can lead to a deficit in GABAergic transmission, others indicate that long-term exposure to Aβ might cause a compensatory increase in GABAergic activity. frontiersin.org
Research Methodologies for Investigating Beta Amyloid 1 39
In Vitro Models for Beta-Amyloid (1-39) Research
In vitro, or "test-tube," experiments provide a controlled environment to study the fundamental properties of Aβ(1-39). These models are essential for dissecting the molecular mechanisms of its aggregation and its effects on various cell types.
Cell Culture Models
Cell culture systems are indispensable tools for examining the cellular responses to Aβ(1-39). These models allow researchers to observe the peptide's effects in a biological context outside of a living organism.
Neuronal and Glial Cell Lines: Immortalized cell lines, such as the rat pheochromocytoma (PC12) line and the human neuroblastoma SH-SY5Y line, are frequently used. frontiersin.orgfrontiersin.org These cells can be treated with synthetic Aβ peptides to model the neurotoxic effects observed in neurodegenerative diseases. frontiersin.orgfrontiersin.org For instance, studies have shown that exposure to amyloid-beta fragments can induce apoptotic activity in PC12 cells. frontiersin.org Glial cell lines are also utilized to investigate the inflammatory responses and clearing mechanisms related to Aβ peptides. Chinese hamster ovary (CHO) cells stably expressing mutant human APP have also been used to study secreted Aβ species. acs.org
iPSC-derived Neurons: A significant advancement in in vitro modeling is the use of induced pluripotent stem cells (iPSCs). nih.gov Fibroblasts from patients can be reprogrammed into iPSCs and then differentiated into neurons. nih.gov These patient-derived neurons can harbor specific mutations related to amyloid pathology, providing a more physiologically relevant model to study Aβ(1-39) and other isoforms. nih.govnih.gov For example, iPSC-derived neurons from individuals with familial Alzheimer's disease mutations have shown altered ratios of Aβ peptides. nih.gov
Biophysical Techniques for Studying Beta-Amyloid (1-39) Aggregation
Understanding the process by which Aβ(1-39) monomers transform into larger aggregates is fundamental to elucidating its pathological role. Several biophysical techniques are employed to monitor this aggregation process.
| Technique | Principle | Information Gained on Aβ(1-39) |
| Thioflavin T (ThT) Fluorescence | ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. wikipedia.orgroyalsocietypublishing.org | Monitors the kinetics of Aβ(1-39) fibril formation, including the lag phase and growth rate. nih.govpnas.org However, the fluorescence intensity can be low for certain Aβ variants. nih.govnih.gov |
| Circular Dichroism (CD) Spectroscopy | CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about protein secondary structure. nih.govnih.gov | Characterizes the conformational changes of Aβ(1-39) from random coil or α-helical structures to β-sheet structures during aggregation. nih.govnbrc.ac.in Studies have shown that the secondary structure of Aβ(1-39) is highly dependent on solution conditions like pH and the presence of organic solvents. nih.gov |
| Atomic Force Microscopy (AFM) | AFM is a high-resolution imaging technique that uses a mechanical probe to scan the surface of a sample, generating a topographical map. wikipedia.orgnih.gov | Visualizes the morphology of Aβ(1-39) aggregates at the nanoscale, from early oligomers to mature fibrils. wikipedia.orgnih.gov |
| Dynamic Light Scattering (DLS) | DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution, which can be used to determine their size distribution. pnas.org | Determines the size of Aβ(1-39) monomers, oligomers, and larger aggregates in the early stages of aggregation. pnas.org |
It's important to note that the presence of exogenous compounds can sometimes interfere with the results of ThT fluorescence assays. scispace.com
Biochemical Assays for Beta-Amyloid (1-39) Levels and Aggregation States
Biochemical assays are crucial for quantifying the concentration of Aβ(1-39) and identifying its various aggregation states in biological samples and in vitro preparations.
| Assay | Principle | Application to Aβ(1-39) Research |
| Enzyme-Linked Immunosorbent Assay (ELISA) | ELISA is a plate-based assay that uses antibodies to detect and quantify a specific antigen. biosensis.combiolegend.com Sandwich ELISAs utilize a capture antibody and a detection antibody to specifically bind the target protein. biosensis.comcellsignal.com | Quantifies the levels of Aβ(1-39) in various samples, including cell culture media and tissue homogenates. intimakmur.co.idcusabio.com Specific ELISA kits can distinguish between different Aβ isoforms. intimakmur.co.id |
| Western Blot | This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses antibodies to detect specific proteins. cellsignal.com | Identifies and semi-quantifies Aβ(1-39) monomers and different oligomeric species based on their molecular weight. nih.govnih.gov It can be used to analyze Aβ fragments in brain tissue and cell lysates. researchgate.net |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | SDS-PAGE is a method of gel electrophoresis that separates proteins primarily by their mass. mdpi.com | Separates different Aβ(1-39) oligomeric states (dimers, trimers, etc.) for visualization and analysis. google.comresearchgate.net However, it has been suggested that SDS itself might induce the dimerization of Aβ peptides, which is a factor to consider during interpretation. nih.gov |
| Size Exclusion Chromatography (SEC) | SEC, also known as gel filtration chromatography, separates molecules based on their size as they pass through a column packed with a porous resin. nih.govjneurosci.org | Isolates and characterizes different Aβ(1-39) species, from monomers to large oligomers and fibrils, based on their elution profile. nih.govnih.govcellsignal.com |
In Vivo Models for Beta-Amyloid (1-39) Research
In vivo models, particularly animal models, are essential for studying the complex, systemic effects of Aβ(1-39) in a living organism. mdpi.com
Transgenic Animal Models Overexpressing Beta-Amyloid Precursor Protein or Related Mutations
Transgenic mouse models that overexpress human APP with familial Alzheimer's disease (FAD) mutations are widely used to study amyloid pathology. nih.govmdpi.com These models develop age-dependent Aβ plaques and cognitive deficits. aginganddisease.org
APP Transgenic Mice: Several transgenic mouse models, such as the APP23 and Tg2576 mice, express mutant forms of human APP, leading to the production and deposition of various Aβ peptides, including Aβ(1-39). nih.gov Chemical analysis of these models reveals the presence of Aβ(1-39) in amyloid deposits. nih.gov For example, 5XFAD and APP/PS1KI mice show significant extracellular plaque pathology containing Aβ39. goettingen-research-online.de
Knock-In Models: To avoid potential artifacts from APP overexpression, knock-in mouse models have been developed. These models express humanized Aβ regions with FAD mutations at physiological APP levels. aginganddisease.org
Limitations: While valuable, it is important to recognize that no single animal model perfectly recapitulates all aspects of human Alzheimer's disease. nih.govmdpi.com The biochemical properties of Aβ produced in some mouse models can differ from those in humans. nih.gov
Viral Vector-Mediated Expression of Beta-Amyloid (1-39)
An alternative to creating transgenic animal lines is the use of viral vectors to deliver and express specific genes in targeted brain regions. This approach allows for more rapid and spatially controlled expression of Aβ(1-39). While the search results did not provide specific examples of viral vector-mediated expression of only Beta-Amyloid (1-39), this technique is a recognized method for expressing amyloid-related proteins in vivo. The general principle involves packaging the DNA sequence for Aβ(1-39) into a non-replicating virus, which is then injected into a specific brain area of a research animal. The virus infects the local cells, which then begin to produce the Aβ(1-39) peptide, allowing for the study of its localized effects on neuronal function and pathology.
Advanced Imaging Techniques in Beta-Amyloid (1-39) Research
Advanced imaging techniques are indispensable for visualizing and understanding the structural and dynamic properties of Beta-Amyloid (Aβ) peptides, including the Aβ (1-39) isoform, at various scales, from single molecules to living organisms.
Fluorescence Microscopy and Live-Cell Imaging of Beta-Amyloid (1-39) Dynamics
Fluorescence microscopy and live-cell imaging have provided unprecedented insights into the dynamic processes of Aβ aggregation and its interaction with cellular components in real-time. These techniques utilize fluorescent probes and genetically encoded fluorescent proteins to label Aβ peptides, allowing for their visualization within living cells and tissues.
Researchers can track the formation of Aβ oligomers and fibrils, their localization to different cellular compartments, and their impact on cellular processes such as calcium homeostasis and mitochondrial function. Techniques like Förster Resonance Energy Transfer (FRET) can be used to study the conformational changes and protein-protein interactions of Aβ monomers as they assemble into larger aggregates.
Live-cell imaging in models like C. elegans and Drosophila has been particularly powerful. For instance, in Drosophila, the formation of amyloid aggregates has been visualized using the amyloid-specific dye p-FTAA, revealing extensive aggregate formation in the brains of flies expressing Aβ1-42. biologists.com These approaches allow for the direct observation of how genetic or pharmacological interventions affect Aβ aggregation and clearance in a living organism.
Cryo-Electron Microscopy and Solid-State NMR for Beta-Amyloid (1-39) Structure Elucidation
Determining the high-resolution structure of Aβ fibrils is crucial for understanding their mechanism of toxicity and for designing targeted therapies. Cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (ssNMR) spectroscopy are the leading techniques for elucidating the atomic-level structure of these non-crystalline amyloid aggregates.
Cryo-Electron Microscopy (Cryo-EM) : This technique involves flash-freezing a hydrated sample of Aβ fibrils and imaging them with an electron microscope. Recent advances in cryo-EM have enabled the determination of Aβ fibril structures at near-atomic resolution. Cryo-EM studies have revealed that Aβ fibrils are polymorphic, meaning they can adopt different structures. For example, cryo-EM has been used to determine the structure of Aβ1-42 fibrils, showing they are composed of two intertwined protofilaments. mdpi.com It has also been used to analyze the structure of Aβ fibrils isolated directly from the brains of AD patients, revealing that they are composed of various Aβ isoforms, including Aβ1-40 and other N- and C-terminally truncated species, though Aβ1-42 content was low in these specific samples. mdpi.com
Solid-State Nuclear Magnetic Resonance (ssNMR) : ssNMR is a powerful technique for studying the structure and dynamics of large, insoluble protein assemblies like Aβ fibrils. It provides information about the local conformation and packing of the polypeptide chain within the fibril. ssNMR has been instrumental in revealing the parallel, in-register β-sheet architecture that is a hallmark of many amyloid fibrils. It can provide residue-specific information about the structure, dynamics, and intermolecular contacts within the fibril core.
Together, cryo-EM and ssNMR provide complementary information that allows for the construction of detailed atomic models of Aβ fibrils, including those that may contain Aβ (1-39). These structural insights are critical for understanding how different Aβ isoforms contribute to fibril polymorphism and toxicity.
Positron Emission Tomography (PET) Tracers for Amyloid Imaging in Research
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of Aβ plaques in the living human brain. This has revolutionized AD research and clinical trials by enabling the longitudinal tracking of amyloid pathology and the assessment of anti-amyloid therapies.
PET imaging requires the use of a radiolabeled tracer that can cross the blood-brain barrier and bind specifically to Aβ plaques. The first widely used amyloid PET tracer was Pittsburgh Compound B ([¹¹C]PiB), a derivative of the amyloid-binding dye thioflavin T. Several second-generation ¹⁸F-labeled tracers, such as florbetapir, flutemetamol, and florbetaben, have since been developed and approved for clinical use. These tracers have longer half-lives than [¹¹C]PiB, making them more practical for widespread use.
Amyloid PET imaging has been crucial in establishing that Aβ deposition begins decades before the onset of clinical symptoms. It is an essential tool in research for:
Confirming the presence of amyloid pathology in individuals with cognitive impairment.
Monitoring the progression of Aβ deposition over time.
Evaluating the efficacy of drugs designed to clear Aβ plaques from the brain.
While current PET tracers are highly effective at detecting fibrillar Aβ in plaques, they are generally not sensitive to soluble Aβ oligomers, which are thought to be the most neurotoxic species. The development of PET tracers that can specifically target these soluble oligomers or different Aβ isoforms remains an active area of research.
Conceptual Approaches for Modulating Beta Amyloid 1 39 in Preclinical Research
Strategies Targeting Beta-Amyloid (1-39) Production
A primary strategy in preclinical research is to control the formation of Aβ (1-39) by targeting the enzymes responsible for its production. nih.gov Aβ peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase. frontiersin.orgmdpi.comfrontiersin.org
Secretase Modulators and Inhibitors (e.g., BACE1, Gamma-Secretase)
Preclinical studies have focused on developing inhibitors and modulators for the key enzymes in the amyloidogenic pathway.
BACE1 Inhibitors : Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) initiates the amyloidogenic pathway by cleaving APP. tandfonline.comfrontiersin.orgplos.org Inhibiting BACE1 is a direct approach to reduce the production of all Aβ peptides, including Aβ (1-39). frontiersin.orgnih.govfrontiersin.org Preclinical research has demonstrated that BACE1 inhibitors can effectively lower Aβ levels. nih.govd-nb.info For instance, the BACE1 inhibitor Elenbecestat (E2609) was shown to significantly reduce cerebrospinal fluid (CSF) and plasma Aβ levels in preclinical animal models. nih.gov While promising, the development of BACE1 inhibitors has faced challenges related to achieving central nervous system (CNS) penetration and potential side effects due to BACE1's role in processing other substrates. tandfonline.comd-nb.info
Gamma-Secretase Modulators (GSMs) and Inhibitors (GSIs) : Gamma-secretase is a complex of proteins that performs the final cut of the APP fragment to release Aβ peptides of varying lengths. openaccessjournals.comcell-stress.com
Gamma-Secretase Inhibitors (GSIs) were developed to block the activity of this enzyme, thereby preventing Aβ production. cell-stress.com However, a significant challenge with GSIs is their lack of specificity, as they also inhibit the processing of other important proteins, such as Notch, leading to potential toxicity. openaccessjournals.comresearchgate.net
Gamma-Secretase Modulators (GSMs) represent a more refined approach. Instead of inhibiting the enzyme outright, GSMs aim to shift the cleavage site of gamma-secretase to favor the production of shorter, less aggregation-prone Aβ species over longer, more pathogenic forms like Aβ42. cell-stress.comnih.gov Some GSMs have been shown to increase the production of shorter Aβ peptides like Aβ38 while decreasing longer forms. cell-stress.com Research has shown that even pathogenic mutations in APP can respond to the Aβ42-lowering effects of potent GSMs. nih.gov
Table 1: Preclinical Findings for Secretase Modulators and Inhibitors
| Compound Class | Target | Preclinical Finding |
|---|---|---|
| BACE1 Inhibitors | BACE1 | Reduction of CSF and plasma Aβ levels in animal models. nih.gov |
| Gamma-Secretase Inhibitors (GSIs) | Gamma-Secretase | Inhibition of overall Aβ production, but with concerns for off-target effects on Notch signaling. openaccessjournals.comresearchgate.net |
| Gamma-Secretase Modulators (GSMs) | Gamma-Secretase | Allosteric modulation of the enzyme to favor production of shorter, less amyloidogenic Aβ species. cell-stress.comnih.gov |
Strategies Inhibiting Beta-Amyloid (1-39) Aggregation
Another major avenue of preclinical research focuses on preventing the self-assembly of Aβ (1-39) monomers into larger, potentially toxic aggregates. nih.gov
Small Molecule Inhibitors of Beta-Amyloid (1-39) Fibrillization
A variety of small molecules have been investigated for their ability to interfere with the aggregation process of Aβ peptides. researchgate.net These molecules can act through several mechanisms, such as binding to Aβ monomers or early-stage oligomers to prevent further assembly. nih.govplos.org
Natural Compounds : Compounds like curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG) have demonstrated anti-aggregation properties in preclinical studies. researchgate.net These polyphenolic compounds are thought to interact directly with Aβ, altering its conformation and inhibiting the formation of β-sheet structures characteristic of amyloid fibrils. researchgate.net
Synthetic Molecules : Researchers have designed and synthesized novel small molecules that target specific regions of the Aβ peptide known to be critical for aggregation, such as the central hydrophobic core. plos.orgnih.gov For example, some compounds are designed to act as "β-sheet breakers." plos.org Studies have identified compounds that can selectively inhibit either oligomerization or fibrillization, suggesting these may be distinct pathways. nih.gov
Table 2: Examples of Small Molecule Inhibitors in Preclinical Research
| Inhibitor Type | Example Compound(s) | Proposed Mechanism of Action |
|---|---|---|
| Natural Polyphenols | Curcumin, Resveratrol, EGCG | Direct binding to Aβ species, leading to conformational changes that inhibit β-sheet formation. researchgate.net |
| Synthetic Compounds | RS-0406, Scyllo-inositol | Targeting specific Aβ subregions to occlude aggregation; some act as β-sheet breakers. plos.orgnih.gov |
Peptide-Based Inhibitors of Beta-Amyloid (1-39) Aggregation
Peptide-based inhibitors are designed to mimic segments of the Aβ sequence itself or other interacting proteins to interfere with aggregation. researchgate.netnih.gov They offer high specificity due to their ability to form multiple points of contact with the target Aβ peptide. nih.gov
Structure-Based Peptides : These peptides are often derived from the Aβ sequence, particularly the central hydrophobic core (residues 16-20, KLVFF), which is crucial for self-recognition and aggregation. nih.govexonpublications.com By binding to the homologous sequence in full-length Aβ, these peptide fragments can block further monomer addition and arrest fibril formation. nih.gov Modifications, such as adding charged sequences or using D-amino acids, are often incorporated to improve stability and prevent self-aggregation of the inhibitory peptide. nih.govexonpublications.comresearchgate.net
Non-Aβ-Based Peptides : Some inhibitory peptides are not derived from the Aβ sequence. For example, the peptide D1 (QSHYRHISPAQV) has been shown to reduce Aβ aggregation and its associated toxicity at high concentrations. exonpublications.com
Table 3: Research Findings on Peptide-Based Inhibitors
| Peptide Inhibitor Example | Key Finding |
|---|---|
| Ac-QKLVFF-NH2 | A C- and N-terminus protected fragment derived from the Aβ central hydrophobic core that binds to Aβ and halts fibril formation. nih.gov |
| GQKLVFFAEDVGGaKKKKKK | A peptide with disrupting units that was found to inhibit Aβ1–39 aggregation and protect against its toxicity. nih.gov |
| RI-OR2 | A retro-inverso peptide that demonstrated the ability to block the formation of Aβ oligomers and fibrils. researchgate.net |
| LPFFD | A pentapeptide that has shown effects in inhibiting and degrading amyloid beta fibrils. acs.org |
Role of Chaperones and Disaggregation Factors in Beta-Amyloid (1-39) Assembly
The cellular machinery for protein quality control, including molecular chaperones, plays a role in managing Aβ aggregation.
Molecular Chaperones : Chaperones are proteins that assist in the proper folding of other proteins and can prevent their misfolding and aggregation. capes.gov.brmdpi.com Some chaperones, like those from the heat shock protein (HSP) family (e.g., Hsp70, Hsp90) and the BRICHOS domain family, have been shown to inhibit Aβ aggregation in vitro. mdpi.comnih.govrsc.org They can interfere with different steps of the aggregation process, such as primary and secondary nucleation. rsc.org For example, the BRICHOS chaperone can cap amyloid fibrils, which reduces aggregation. mdpi.com
Disaggregation Factors : In addition to preventing aggregation, some strategies focus on disassembling pre-formed Aβ aggregates. frontiersin.org Certain molecular chaperones, in combination with co-chaperones, can actively disaggregate amyloid fibrils. mdpi.com For instance, the Hsp70 chaperone system has been shown to be capable of disaggregating α-synuclein fibrils, a process that could have analogous applications for Aβ. mdpi.com Furthermore, some antibodies targeting the N-terminus of Aβ have been found to be capable of disaggregating preformed fibrils. nih.gov
Strategies Enhancing Beta-Amyloid (1-39) Clearance
Enhancing the removal of Aβ from the brain is another key therapeutic strategy. nih.govmdpi.com This can be achieved by boosting natural clearance mechanisms.
Enzymatic Degradation : Several enzymes, known as Aβ-degrading enzymes (ADEs), are capable of breaking down Aβ peptides into smaller, non-toxic fragments. mdpi.commdpi.com Neprilysin (NEP) is one of the most prominent of these enzymes. mdpi.comacs.org Preclinical studies have explored strategies to increase the expression or activity of NEP and other ADEs as a means to reduce Aβ accumulation. acs.orgbiomolther.org
Cellular Clearance : Microglia, the resident immune cells of the brain, can internalize and degrade Aβ through phagocytosis. mdpi.com Research is ongoing to understand how to modulate microglial activity to enhance their Aβ-clearing capabilities. mdpi.com
Transport-Mediated Clearance : Aβ is also cleared from the brain by being transported across the blood-brain barrier (BBB) into the peripheral circulation. mdpi.com Proteins like the low-density lipoprotein receptor-related protein 1 (LRP1) are involved in this process. mdpi.com Enhancing the function of these transport systems is another potential therapeutic avenue. mdpi.com
Immunotherapy : The use of antibodies to target Aβ for clearance has been a major focus of research. mdpi.comspringermedizin.de Passive immunotherapy involves the administration of monoclonal antibodies that can bind to various forms of Aβ, promoting their removal by microglia or facilitating their exit from the brain. mdpi.comspringermedizin.debmj.com Some antibodies have also been shown to have disaggregation potential. nih.govgoogle.com
Immunotherapy Concepts (e.g., Active and Passive Immunization in Preclinical Models)
Immunotherapy has emerged as a key strategy in preclinical research to target beta-amyloid (Aβ) peptides, including Aβ(1-39). This approach is broadly categorized into active and passive immunization. exonpublications.com
Active Immunization: This method involves stimulating the host's immune system to generate antibodies against a specific Aβ antigen. exonpublications.com The first successful in vivo demonstration of this concept was in 1999, using the PDAPP transgenic mouse model which develops Aβ plaques similar to those in human Alzheimer's disease. nih.gov In these preclinical studies, vaccination with aggregated Aβ peptides prevented the formation of Aβ plaques, neuritic dystrophy, and astrogliosis in younger mice and significantly reduced existing pathology in older animals. mdpi.com Another study in TgCRND8 mice showed that Aβ immunization reduced fibrillar Aβ deposition and improved cognitive function. mdpi.com However, the initial human trials with the AN1792 vaccine, which contained pre-aggregated Aβ(1-42), were halted due to meningoencephalitis in a percentage of participants. nih.gov Despite this setback, autopsy studies of some trial participants revealed significant clearance of parenchymal plaques, confirming the approach's validity for amyloid removal in humans. nih.gov
Passive Immunization: This approach involves the direct administration of monoclonal antibodies specific to Aβ. exonpublications.com Preclinical studies in transgenic mice demonstrated that systemic infusion of anti-Aβ antibodies could effectively reduce Aβ plaque pathology and improve behavioral deficits. nih.gov Passive immunization offers the advantage of targeting specific Aβ conformations, such as monomers, oligomers, or fibrils. exonpublications.com However, a potential risk observed in preclinical and clinical studies is the occurrence of microhemorrhages, likely related to the clearance of vascular amyloid deposits. nih.gov Several passive immunotherapy candidates have been investigated in preclinical models, showing varying degrees of success in reducing Aβ burden. mdpi.com For instance, Gantenerumab was shown to bind cerebral Aβ and significantly reduce small Aβ plaques in APP/PS2 transgenic mice after chronic treatment. exonpublications.com
| Immunotherapy Type | Preclinical Model | Key Findings |
| Active Immunization | PDAPP Transgenic Mice | Prevented Aβ plaque formation, neuritic dystrophy, and astrogliosis. Reduced existing neuropathology. mdpi.com |
| Active Immunization | TgCRND8 Transgenic Mice | Reduced cerebral fibrillar Aβ deposition and cognitive dysfunction. mdpi.com |
| Passive Immunization | Transgenic Mice | Decreased Aβ plaque pathology and improved behavioral performance. nih.gov |
| Passive Immunization (Gantenerumab) | APP/PS2 Transgenic Mice | Significantly reduced small amyloid-β plaques with chronic treatment. exonpublications.com |
Receptor-Mediated Clearance Enhancement (e.g., LRP1, RAGE modulation)
The clearance of Aβ from the brain is significantly mediated by specific receptors at the blood-brain barrier (BBB) and on various cell types within the brain. Two key receptors involved in this process are the low-density lipoprotein receptor-related protein 1 (LRP1) and the receptor for advanced glycation end products (RAGE).
LRP1-Mediated Clearance: LRP1 is a multifunctional scavenger receptor expressed on neurons, glial cells, and vascular cells that plays a crucial role in the efflux of Aβ from the brain. mdpi.comen-journal.org It binds to both Aβ(1-40) and Aβ(1-42) and facilitates their transport out of the brain across the BBB. en-journal.org Preclinical studies have demonstrated that modulating LRP1 function can impact Aβ accumulation. For instance, conditional deletion of Lrp1 in vascular smooth muscle cells of APP/PS1 mice led to accelerated brain Aβ accumulation and exacerbated deposition in both plaques and cerebral amyloid angiopathy (CAA), without altering Aβ production. jneurosci.org Conversely, upregulating LRP1 levels, for example through the use of statins in preclinical models, has been shown to promote Aβ clearance. mdpi.comalzdiscovery.org Soluble LRP1 (sLRP1) in the plasma also contributes to a "peripheral sink" effect, sequestering circulating Aβ and favoring its efflux from the brain. alzdiscovery.orgnih.gov
RAGE-Mediated Influx: In contrast to LRP1, RAGE, a member of the immunoglobulin superfamily, is primarily involved in the influx of circulating Aβ into the brain. mdpi.comahajournals.org It is expressed on various cell types, including those of the cerebral vasculature. mdpi.com Preclinical studies using mouse models have shown that RAGE mediates the transport of Aβ across the BBB into the central nervous system. ahajournals.org Upregulation of RAGE in the hippocampus or prefrontal lobe has been shown to significantly contribute to Aβ accumulation in animal brains. nih.gov Consequently, inhibiting RAGE has been a focus of preclinical research. For example, a high-affinity RAGE-specific inhibitor, FPS-ZM1, was shown to block the binding of Aβ to RAGE, inhibit RAGE-mediated influx of circulating Aβ into the brain, and ultimately reduce Aβ pathology and improve cognitive performance in aged APP transgenic mice. nih.gov Studies have also shown that blocking the RAGE-Aβ interaction can suppress microglia activation and the associated neuroinflammatory response. nih.gov
| Receptor | Primary Function in Aβ(1-39) Context | Preclinical Model | Key Findings on Modulation |
| LRP1 | Efflux of Aβ from the brain | APP/PS1 mice with Lrp1 deletion in vascular smooth muscle cells | Accelerated brain Aβ accumulation and deposition. jneurosci.org |
| RAGE | Influx of Aβ into the brain | Aged APP transgenic mice | Inhibition with FPS-ZM1 reduced Aβ pathology and improved cognitive function. nih.gov |
| LRP1 | Aβ Clearance | Rat models | Upregulation by statins promoted Aβ clearance. mdpi.com |
| RAGE | Aβ Influx | Rat models of lead exposure | Increased RAGE expression in the choroid plexus was associated with reduced Aβ clearance from the CSF. iu.edu |
Glymphatic System Modulation for Beta-Amyloid (1-39) Clearance
The glymphatic system is a recently discovered macroscopic waste clearance system that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), playing a critical role in the removal of soluble proteins, including Aβ, from the brain parenchyma. mdpi.com This system is particularly active during sleep. mdpi.com
Preclinical research in rodent models has been instrumental in elucidating the role of the glymphatic system in Aβ clearance. Studies have shown that the clearance of exogenously administered Aβ is significantly more efficient in sleeping or anesthetized mice compared to awake mice, with a reported 60% increase in the interstitial space during sleep. frontiersin.org This accelerated clearance is largely dependent on the water channel aquaporin-4 (AQP4), which is highly expressed in the end-feet of astrocytes surrounding blood vessels. mdpi.comfrontiersin.org
Deletion of the Aqp4 gene in mice has been shown to impair glymphatic function, leading to reduced clearance of Aβ, promotion of Aβ accumulation, and associated cognitive impairments. frontiersin.orgnih.gov Conversely, enhancing glymphatic function is being explored as a therapeutic strategy. The activity of the glymphatic system is also influenced by the sleep-wake cycle and circadian rhythms. frontiersin.org Sleep deprivation has been linked to increased Aβ accumulation in preclinical models, highlighting the importance of sleep for proper glymphatic clearance. nih.gov Furthermore, age-related decline in glymphatic function has been observed in animal models, correlating with reduced Aβ removal efficiency in older animals. frontiersin.org
| Modality | Preclinical Model | Key Findings |
| AQP4 Deletion | Aqp4 knockout mice | Reduced Aβ clearance, promoted Aβ accumulation, and led to cognitive impairment. frontiersin.orgnih.gov |
| Sleep vs. Wakefulness | Mice | Glymphatic clearance of Aβ was significantly more efficient during sleep. frontiersin.org |
| Aging | Aged mice | Age-related decline in glymphatic function and less efficient Aβ removal. frontiersin.org |
| Traumatic Brain Injury (TBI) | Mice | TBI led to a significant and prolonged decrease in glymphatic system functionality, contributing to tau and Aβ accumulation. mdpi.com |
Emerging Research Frontiers and Unresolved Questions Regarding Beta Amyloid 1 39
Role of Beta-Amyloid (1-39) in Non-Alzheimer's Neurodegenerative Conditions
While Beta-Amyloid (Aβ) peptides are most famously associated with Alzheimer's disease (AD), their presence and potential role in other neurodegenerative conditions are areas of growing research interest. Amyloid plaques, primarily composed of Aβ peptides, are not exclusive to AD and have been identified in the brains of patients with other dementias, such as Dementia with Lewy Bodies (DLB) and Parkinson's disease dementia (PDD). nih.govresearchgate.netnih.gov The investigation into specific Aβ isoforms, including the less-studied Beta-Amyloid (1-39), is beginning to shed light on the complex and overlapping pathologies of these devastating diseases.
In cerebrospinal fluid (CSF), distinct patterns of Aβ peptides have been observed across different neurodegenerative disorders. A quantitative analysis using urea-based Aβ-sodium-dodecylsulphate–polyacrylamide-gel-electrophoresis with Western immunoblot (Aβ-SDS–PAGE/immunoblot) has revealed a consistent pattern of carboxy-terminally truncated Aβ peptides, including Aβ(1-37), Aβ(1-38), Aβ(1-39), in addition to the more commonly studied Aβ(1-40) and Aβ(1-42). nih.govresearchgate.netcapes.gov.br While absolute levels of Aβ(1-42) in the CSF have shown some diagnostic value for AD, the discrimination between AD, DLB, and PDD based on this single marker has been poor. nih.govresearchgate.netnih.gov However, studies have shown that ratios of different Aβ peptides may provide better diagnostic accuracy. For instance, the ratio of Aβ(1-42) to other truncated forms like Aβ(1-37), Aβ(1-38), and Aβ(1-39) has been shown to improve the ability to differentiate between these conditions. nih.gov Specifically, while CSF Aβ(1-42) levels are significantly decreased in AD and to a lesser extent in DLB, other peptides like Aβ(1-37), Aβ(1-38), and Aβ(1-40) have been observed to be slightly elevated in AD compared to other dementia groups. nih.gov
The co-occurrence of Aβ pathology with the hallmark alpha-synuclein (B15492655) aggregates (Lewy bodies) in DLB and PDD suggests a potential interaction between these two proteins, contributing to the clinical and pathological presentation of these diseases. wikipedia.orgfrontiersin.org Animal models have shown that Aβ peptides can enhance the accumulation of alpha-synuclein and exacerbate neuronal deficits. pnas.org While much of the research has focused on Aβ(1-42), the presence of Aβ(1-39) and other truncated forms in the amyloid plaques of these non-Alzheimer's dementias indicates they are part of the complex pathological cascade and warrant further investigation to understand their specific contributions. nih.gov
Table 1: Cerebrospinal Fluid (CSF) Beta-Amyloid Peptide Alterations in Different Dementias
| Dementia Type | Aβ(1-39) Levels/Ratio | Key Findings |
|---|---|---|
| Dementia with Lewy Bodies (DLB) | Ratios involving Aβ(1-39) used for differential diagnosis. nih.gov | Aβ pathology is common in DLB, with over half of patients showing elevated Aβ levels on PET scans. nih.govoup.com The ratio of Aβ(1-42) to Aβ(1-39) contributes to differentiating DLB from other dementias. nih.gov |
| Parkinson's Disease Dementia (PDD) | Ratios involving Aβ(1-39) used for differential diagnosis. nih.gov | Aβ pathology is frequently observed in PDD and is associated with a more rapid cognitive decline. frontiersin.orgneurology.org CSF Aβ peptide patterns, including those of Aβ(1-39), show disease-specific variations. nih.gov |
Interaction of Beta-Amyloid (1-39) with Microbiome and Environmental Factors
The pathogenesis of neurodegenerative diseases is increasingly understood to be influenced by a complex interplay between genetic predispositions and environmental factors, including the gut microbiome. nih.govjnmjournal.org Disturbances in the delicate balance of the brain-gut-microbiota axis are thought to contribute significantly to conditions like Alzheimer's disease. nih.govjnmjournal.org Alterations in the composition of the gut microbiota can lead to increased permeability of the intestinal barrier and trigger a systemic inflammatory response. nih.govjnmjournal.org This peripheral inflammation may, in turn, compromise the integrity of the blood-brain barrier, fostering neuroinflammation and neuronal injury, and potentially promoting the aggregation of proteins like beta-amyloid. nih.govjnmjournal.org
Recent research suggests that the gut itself may be a source of Aβ, which could be transported to the brain via the bloodstream. nih.gov Studies in mouse models have shown that gut microbiota can influence the production of Aβ in the gut. nih.gov For example, fecal microbiota transplantation from aged mouse models of AD led to an increase in gut levels of BACE1, an enzyme crucial for Aβ production, and Aβ42. nih.gov Furthermore, some bacteria produce their own amyloid proteins, such as curli from E. coli, which, through a process of molecular mimicry, could potentially trigger or accelerate the misfolding and aggregation of human Aβ peptides. nih.gov
In addition to the microbiome, a range of environmental pollutants and toxins have been identified as risk factors for neurodegenerative disorders. frontiersin.orgneurosci.cn Exposure to neurotoxic metals like lead, mercury, and aluminum, as well as certain pesticides, has been linked to an increase in Aβ peptide levels and the formation of amyloid plaques. frontiersin.org These environmental insults can induce oxidative stress, a common mechanism known to increase the production of Aβ. frontiersin.org While most studies in this area focus on Aβ in general or Aβ(1-42), it is plausible that these factors also influence the production and clearance of Aβ(1-39). The stability and aggregation pathways of amyloidogenic proteins can be highly sensitive to environmental conditions such as pH and the presence of certain molecules, suggesting that external factors could play a significant role in the specific Aβ isoform profiles observed in disease. nih.gov
Table 2: Influence of Microbiome and Environmental Factors on Beta-Amyloid
| Factor | Potential Mechanism of Interaction with Beta-Amyloid |
|---|---|
| Gut Microbiota | Altered microbiota composition can increase gut and blood-brain barrier permeability, leading to neuroinflammation. nih.govjnmjournal.org Gut-derived Aβ may be transported to the brain. nih.gov Bacterial amyloids may cross-seed human Aβ aggregation. nih.gov |
| Environmental Toxins (e.g., metals, pesticides) | Can induce oxidative stress, leading to increased Aβ production. frontiersin.org May directly influence Aβ aggregation pathways. frontiersin.orgneurosci.cn |
Challenges in Translating Beta-Amyloid (1-39) Research Findings
Despite decades of intensive research into the amyloid hypothesis, a significant gap remains between promising preclinical findings and successful clinical outcomes for Alzheimer's disease and related dementias. This translational failure is due to a number of complex challenges, particularly concerning the models used for research and the heterogeneity of the disease itself. nih.gov
A primary obstacle is the inherent limitation of animal models. nih.gov Most mouse models of AD are engineered to overexpress human APP to such an extent that they develop amyloid pathology within months. nih.gov While these models have been invaluable for studying amyloid deposition, they often fail to replicate the full spectrum of human AD pathology, most notably the extensive neuronal and synaptic loss that is a strong correlate of cognitive decline. nih.gov Consequently, therapies that successfully reduce amyloid plaques in these models have repeatedly failed to demonstrate significant clinical benefit in human trials. bmj.com This suggests that the amyloid deposition seen in these models may not accurately represent the symptomatic phase of human AD. nih.gov
Furthermore, the vast majority of clinical trials have focused on patients who already have symptomatic AD, at which point the pathological cascade, including downstream effects like tau pathology and neuroinflammation, may be too advanced for an amyloid-targeting therapy to be effective. nih.gov There is a growing consensus that for anti-amyloid strategies to be successful, they likely need to be initiated much earlier, potentially in the preclinical or prodromal stages of the disease, before widespread and irreversible neurodegeneration has occurred. bmj.com The heterogeneity of AD pathology, with many patients showing mixed pathologies (e.g., co-occurring vascular or Lewy body pathology), further complicates clinical trials and the translation of findings from highly controlled preclinical studies. nih.gov The weak correlation between plaque load and the severity of cognitive symptoms in humans also raises questions about the direct causal role of amyloid plaques in dementia, suggesting that other forms of Aβ, such as soluble oligomers, or other pathological processes may be more directly toxic. nih.gov
Future Directions in Beta-Amyloid (1-39) Targeting Strategies
The future of therapeutic development for Alzheimer's disease and related disorders will likely involve a multi-pronged approach that moves beyond simply targeting amyloid plaques. While the journey of anti-amyloid therapies has been fraught with challenges, it has also provided invaluable lessons that are shaping next-generation strategies.
One promising avenue is the development of combination therapies . demneuropsy.org Given the multifaceted nature of AD, treatments that simultaneously target different aspects of the disease, such as Aβ pathology, tau tangles, neuroinflammation, and synaptic dysfunction, may prove more effective than a single-target approach. bmj.comdemneuropsy.org This could involve combining an Aβ-targeting drug with an anti-tau therapy or a neuroprotective agent.
Immunotherapy remains a major focus, with both active and passive strategies being explored. demneuropsy.orgnih.gov Passive immunotherapy, which involves the administration of externally produced monoclonal antibodies, has seen recent progress with drugs designed to clear various forms of Aβ. rsc.orgmdpi.com Future antibody development will likely focus on increasing specificity for the most toxic Aβ species, improving blood-brain barrier penetration, and reducing side effects. demneuropsy.orgjst.go.jp Active immunotherapy, or vaccines, aims to stimulate the patient's own immune system to recognize and clear Aβ, offering the potential for long-term therapeutic effects with less frequent administration. demneuropsy.org
Beyond immunotherapy, other innovative strategies are emerging. Small molecule inhibitors that target the enzymes responsible for Aβ production, namely β-secretase (BACE1) and γ-secretase, continue to be an area of research, although early attempts have been hampered by off-target effects. nih.govjst.go.jp Modulating the activity of these enzymes, rather than complete inhibition, may offer a more nuanced and safer approach. rsc.org Additionally, strategies aimed at enhancing the natural clearance mechanisms of Aβ from the brain are being investigated. mdpi.com As our understanding of the specific roles of different Aβ isoforms, including Aβ(1-39), grows, it may become possible to develop highly targeted therapies that selectively neutralize the most detrimental peptide species, paving the way for more effective and personalized treatments for neurodegenerative diseases.
Q & A
Q. What experimental methods are most reliable for detecting Beta-Amyloid (1-39) in vitro?
Beta-Amyloid (1-39) can be detected using immunoblotting techniques such as Western blot (WB) with monoclonal antibodies specific to its epitopes (e.g., Rabbit Anti-beta Amyloid 1-37 antibody [IBR-9-16-4], which cross-reacts with Beta-Amyloid (1-39) in dot blot assays). Indirect ELISA is also effective for quantifying soluble forms, provided blocking buffers like 5% NFDM/TBST are used to reduce nonspecific binding. Cross-reactivity with other Aβ isoforms (e.g., Aβ40, Aβ42) must be validated using peptide-specific controls .
Q. How does the structural conformation of Beta-Amyloid (1-39) influence its aggregation kinetics compared to longer isoforms like Aβ42?
Beta-Amyloid (1-39) exhibits slower fibrillization due to its shorter C-terminal length, which reduces hydrophobic interactions critical for cross-β-sheet formation. Experimental protocols often use Thioflavin T (ThT) fluorescence assays under controlled pH and ionic strength (e.g., 10 mM Tris-HCl, 37°C) to monitor aggregation. Comparative studies with Aβ42 require parallel kinetic analyses to account for differences in lag phases and elongation rates .
Q. What criteria should guide the selection of cellular or animal models for studying Beta-Amyloid (1-39) toxicity?
Prioritize models that express human APP processing enzymes (e.g., BACE1, γ-secretase) to ensure physiological Aβ production. Primary microglial cultures or transgenic mice (e.g., APP/PS1 strains) are suitable for assessing neuroinflammatory responses. For mechanistic studies, use cell lines transfected with Aβ(1-39)-specific constructs to isolate effects from longer isoforms .
Advanced Research Questions
Q. How can contradictory findings on Beta-Amyloid (1-39) solubility and aggregation be reconciled in different experimental setups?
Discrepancies often arise from variations in peptide preparation (e.g., synthetic vs. recombinant sources, solvent composition). Standardize protocols by pre-treating peptides with hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates, followed by lyophilization and resuspension in DMSO or PBS. Include dynamic light scattering (DLS) to quantify particle size distribution before assays .
Q. What mechanistic insights support Beta-Amyloid (1-39)-induced activation of NADPH oxidase in microglia, and how does this differ from Aβ42-mediated effects?
Beta-Amyloid (1-39) activates NADPH oxidase in microglia by binding to surface receptors (e.g., CD36), triggering cytosolic subunit assembly (p47phox, p67phox) and ROS production. Unlike Aβ42, Aβ(1-39) requires fibrillar conformation for activation, as shown via inhibition by tyrosine kinase blockers (e.g., genistein) or cAMP modulators. Co-stimulation with pro-inflammatory cytokines (e.g., IFN-γ) amplifies this response .
Q. What computational or pharmacokinetic models are effective for studying Beta-Amyloid (1-39) turnover in human cohorts?
Stable isotope labeling kinetic (SILK) techniques combined with compartmental modeling can estimate Aβ(1-39) production and clearance rates. Public datasets (e.g., ADNI) enable fitting of nonlinear mixed-effects models to account for interpatient variability. Validate parameters using Bayesian hierarchical frameworks to distinguish pathological vs. physiological turnover .
Q. How can researchers address challenges in isolating Beta-Amyloid (1-39)-specific signaling pathways amid cross-talk with other Aβ isoforms?
Employ isoform-selective inhibitors (e.g., BACE1 inhibitors for Aβ42 suppression) or CRISPR-edited cell lines lacking γ-secretase modifiers (e.g., PEN2 knockout). Spatial transcriptomics or single-cell RNA-seq can dissect pathway-specific changes, while co-immunoprecipitation assays identify unique binding partners of Aβ(1-39) .
Methodological Considerations
- Data Presentation : Structure results sections to align with research questions (e.g., "Aggregation kinetics of Aβ(1-39) under varying pH conditions"). Use descriptive titles for figures/tables (e.g., "Figure 1: ThT fluorescence curves of Aβ(1-39) vs. Aβ42") and avoid redundant textual descriptions .
- Statistical Rigor : Apply ANOVA with post-hoc corrections for multi-group comparisons in toxicity assays. For SILK data, use Akaike information criterion (AIC) to select optimal pharmacokinetic models .
- Reproducibility : Document peptide batch numbers, solvent lot numbers, and equipment calibration dates. Share raw data and analysis scripts via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
